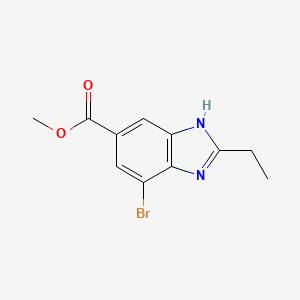

Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring This particular compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 2nd position, and a methyl ester group at the 6th position of the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-ethylbenzene-1,2-diamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

Substitution Reactions: Substituted benzimidazole derivatives with various functional groups.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

Ester Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atom and the ethyl group can influence its binding affinity and selectivity. Additionally, the compound’s ability to undergo various chemical reactions can contribute to its biological activity by forming reactive intermediates or metabolites.

Comparison with Similar Compounds

Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate can be compared with other benzimidazole derivatives, such as:

Methyl 4-Chloro-2-ethylbenzimidazole-6-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Methyl 4-Bromo-2-methylbenzimidazole-6-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

Methyl 4-Bromo-2-ethylbenzimidazole-5-carboxylate: Similar structure but with the carboxylate group at the 5th position instead of the 6th position.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents and positions on the benzimidazole ring.

Biological Activity

Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the bromination of 2-ethylbenzimidazole followed by esterification. The compound can be synthesized effectively using copper-catalyzed reactions, which enhance yields and reduce reaction times compared to traditional methods .

Antioxidant Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit moderate antioxidant activity. This was evaluated through DPPH radical scavenging assays and lipid peroxidation inhibition tests. In these studies, the compound demonstrated a significant ability to scavenge free radicals and inhibit lipid peroxidation, suggesting its potential as an antioxidant agent .

| Activity Type | Result |

|---|---|

| DPPH Radical Scavenging | Moderate activity |

| Lipid Peroxidation Inhibition | Significant inhibition |

| EROD Enzyme Activity | Good effect observed |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. In a study evaluating various benzimidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited notable minimum inhibitory concentrations (MICs), indicating its effectiveness against resistant bacterial strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA (Strain 1) | 32 |

| MRSA (Strain 2) | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Preliminary results suggest that the compound may induce cytotoxic effects, possibly through mechanisms involving apoptosis and cell cycle arrest. Further studies are warranted to elucidate the exact pathways involved .

Case Studies and Research Findings

- Antioxidant Study : A study conducted by researchers demonstrated the antioxidant activity of several benzimidazole derivatives, including this compound. The compound was part of a series that showed varying degrees of efficacy in DPPH scavenging assays, with results indicating a structure-activity relationship that could guide future modifications for enhanced activity .

- Antimicrobial Evaluation : Another significant study focused on the antibacterial properties of benzimidazole derivatives against resistant strains of bacteria. This compound was highlighted for its effectiveness against MRSA, showcasing its potential as a lead compound for developing new antibiotics .

- Anticancer Research : In vitro studies have indicated that this compound may inhibit the proliferation of cancer cells, suggesting potential applications in oncology. The mechanism appears to involve inducing apoptosis in cancer cell lines, although more detailed mechanistic studies are needed to confirm these findings .

Properties

Molecular Formula |

C11H11BrN2O2 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

methyl 7-bromo-2-ethyl-3H-benzimidazole-5-carboxylate |

InChI |

InChI=1S/C11H11BrN2O2/c1-3-9-13-8-5-6(11(15)16-2)4-7(12)10(8)14-9/h4-5H,3H2,1-2H3,(H,13,14) |

InChI Key |

GLBBTBGTBJGSCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2Br)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.